N-Methyl Picolinamide-d3 N-Methyl Picolinamide-d3
Brand Name: Vulcanchem
CAS No.: 1346600-66-5
VCID: VC0122741
InChI: InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3
SMILES: CNC(=O)C1=CC=CC=N1
Molecular Formula: C7H8N2O
Molecular Weight: 139.172

N-Methyl Picolinamide-d3

CAS No.: 1346600-66-5

Cat. No.: VC0122741

Molecular Formula: C7H8N2O

Molecular Weight: 139.172

* For research use only. Not for human or veterinary use.

N-Methyl Picolinamide-d3 - 1346600-66-5

Specification

CAS No. 1346600-66-5
Molecular Formula C7H8N2O
Molecular Weight 139.172
IUPAC Name N-(trideuteriomethyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3
Standard InChI Key HXXAUIXTYRHFNO-FIBGUPNXSA-N
SMILES CNC(=O)C1=CC=CC=N1

Introduction

Chemical Structure and Properties

N-Methyl Picolinamide-d3, formally known as N-(trideuteriomethyl)pyridine-2-carboxamide, possesses distinct chemical characteristics that differentiate it from its non-deuterated counterpart. The compound features a pyridine ring with a carboxamide group at the 2-position, where the nitrogen atom of the amide group is bonded to a methyl group in which all three hydrogen atoms are replaced by deuterium atoms.

Basic Properties

The compound is characterized by the following physicochemical properties:

PropertyValue
CAS Number1346600-66-5
Molecular FormulaC₇H₅D₃N₂O
Molecular Weight139.172 g/mol
IUPAC NameN-(trideuteriomethyl)pyridine-2-carboxamide
InChIInChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3
InChI KeyHXXAUIXTYRHFNO-FIBGUPNXSA-N

The deuterium labeling in this compound creates distinctive properties while maintaining similar chemical behavior to its non-deuterated analog. This unique isotopic signature makes it particularly valuable in research applications requiring distinguishable mass differences without significant changes in chemical reactivity.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of N-Methyl Picolinamide-d3, with methods tailored to achieve high yields and purity.

Common Synthetic Approaches

The synthesis of N-Methyl Picolinamide-d3 typically involves the reaction of picolinic acid derivatives with deuterated methylamine sources.

Reaction with Methyl Picolinate

A prevalent synthetic pathway utilizes methyl picolinate as the starting material:

  • Methyl picolinate (Compound IV) reacts with (methyl-d3)amine or (methyl-d3)amine hydrochloride

  • The reaction proceeds either directly or in the presence of bases such as sodium carbonate, potassium carbonate, sodium hydroxide, triethylamine, or pyridine

  • This reaction yields 2-(N-(methyl-d3)) carbamoyl pyridine (Compound V)

Preparation of Related Compounds

The patent literature provides detailed procedures for synthesizing closely related compounds, such as 4-chloro-N-(methyl-d3)picolinamide:

  • Nicotinic acid is treated with thionyl chloride to form 4-chloro-pyridine-2-carbonyl chloride

  • The carbonyl chloride intermediate is slowly added to a saturated solution of (methyl-d3)amine in tetrahydrofuran at temperatures below 5°C

  • After 5 hours of stirring, the mixture is processed to yield 4-chloropyridine-2-(N-(methyl-d3))carboxamide as a light yellow solid with approximately 73% yield

Source of Deuterated Reagents

The synthesis requires deuterated methylamine ((methyl-d3)amine), which can be prepared through various routes:

  • Reaction of phthalimide with deuterated methanol to form N-(methyl-d3)phthalimide

  • Alternatively, reaction of alkali metal salts of phthalimide with appropriate deuterated compounds

  • Hydrolysis of N-(methyl-d3)phthalimide with acids like hydrochloric acid to form (methyl-d3)amine salts

Applications in Scientific Research

N-Methyl Picolinamide-d3 has gained prominence in multiple scientific fields due to its unique deuterated structure.

Analytical Chemistry Applications

In analytical chemistry, the compound serves several critical functions:

  • Internal Standard: The deuterium labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry, providing nearly identical chemical properties to the non-deuterated version but with a distinct mass signature

  • Tracer Studies: Used as a tracer in reaction mechanism investigations to understand pathways and intermediates

  • Method Development: Facilitates the development and validation of analytical methods for related compounds

Pharmaceutical Research

Within pharmaceutical science, N-Methyl Picolinamide-d3 contributes significantly to:

  • Metabolic Studies: Enables researchers to track the metabolism and transformation of compounds in biological systems

  • Pharmacokinetic Investigations: Utilized in studies examining drug distribution and metabolism

  • Structure-Activity Relationship Studies: Helps elucidate the relationship between molecular structure and biological activity

Drug Development

The compound plays an important role in the development of pharmaceuticals:

  • Synthetic Intermediate: Serves as a precursor for more complex deuterated drug candidates

  • Kinetic Studies: The deuterium labeling allows for the investigation of kinetic isotope effects in drug metabolism

  • Stability Enhancement: Provides insights into how deuteration might improve the metabolic stability of drug molecules

Chemical Reactivity and Behavior

The reactivity of N-Methyl Picolinamide-d3 is influenced by both its pyridine core and the deuterated methyl group.

Common Reaction Pathways

The compound can participate in several reaction types:

Oxidation Reactions

N-Methyl Picolinamide-d3 can undergo oxidation, typically with oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of N-oxide derivatives.

Reduction Reactions

Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of N-methyl-2-pyridylmethanol derivatives with the deuterium labeling preserved.

Substitution Reactions

The compound's structural features make it suitable for various substitution reactions, particularly at the pyridine ring positions. These reactions can generate functionalized derivatives for specific applications.

Coupling Reactions

The patent literature describes coupling reactions involving related compounds:

  • Reactions with substituted anilines to form urea derivatives

  • Nucleophilic substitution reactions with phenols in the presence of bases like potassium tert-butoxide

  • These reactions demonstrate the compound's utility as a building block for more complex structures

Comparison with Related Compounds

Understanding the relationship between N-Methyl Picolinamide-d3 and structurally similar compounds provides valuable context for its applications.

Comparison with Non-deuterated Analog

When compared to standard N-Methyl Picolinamide:

  • Chemical Properties: Nearly identical chemical behavior but distinctly different mass

  • Reaction Kinetics: Slightly altered reaction rates due to the kinetic isotope effect of deuterium

  • Analytical Differentiation: Easily distinguished by mass spectrometry while maintaining similar chromatographic behavior

Related Derivatives

Several derivatives of this compound have been reported:

  • 4-chloro-N-(methyl-d3)picolinamide (CAS: 1189858-48-7): Features a chlorine substituent at the 4-position of the pyridine ring

  • 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9): Contains an aminophenoxy group at the 4-position, representing a non-deuterated functional derivative

  • 4-(4-aminophenoxy)-2-pyridine-(N-(methyl-d3))carboxamide: A complex derivative combining both deuteration and functional group modification

Advantages in Research Applications

The deuterium labeling in N-Methyl Picolinamide-d3 provides several distinct advantages in research settings.

Isotopic Benefits

The presence of deuterium atoms creates unique benefits:

  • Kinetic Isotope Effects: The C-D bonds are more resistant to breaking than C-H bonds, which can be exploited in mechanistic studies

  • Mass Spectrometric Discrimination: The mass difference allows clear distinction between deuterated and non-deuterated analogs in mass spectrometry

  • NMR Spectroscopy: Deuterium labeling provides specific signals and coupling patterns that aid in structural elucidation

Pharmaceutical Advantages

In pharmaceutical contexts, the deuterated compound offers:

  • Improved Metabolic Stability: Potential enhancement of metabolic stability due to stronger C-D bonds

  • Reference Standards: Serves as an excellent internal standard for quantification of related compounds

  • Mechanistic Insights: Provides valuable information about drug metabolism pathways

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